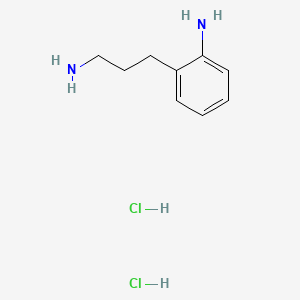

2-(3-aminopropyl)aniline dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-aminopropyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c10-7-3-5-8-4-1-2-6-9(8)11;;/h1-2,4,6H,3,5,7,10-11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYHWMMZYNPENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222746 | |

| Record name | Benzenepropanamine, 2-amino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72447-61-1 | |

| Record name | Benzenepropanamine, 2-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072447611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanamine, 2-amino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 2 3 Aminopropyl Aniline Dihydrochloride and Its Analogues

Established Synthetic Routes and Mechanistic Considerations

The construction of the 2-(3-aminopropyl)aniline (B1222740) scaffold can be achieved through several strategic bond formations. Key approaches involve the formation of the C-N bond of the aminopropyl sidechain via alkylation or the generation of the amine functionalities through the reduction of precursor functional groups.

Alkylation Approaches for Aromatic Amine Functionalization

Alkylation of amines is a fundamental method for the formation of carbon-nitrogen bonds. nowgonggirlscollege.co.in However, the direct alkylation of anilines can be challenging due to issues with selectivity, such as over-alkylation and competing N-alkylation versus C-alkylation. nowgonggirlscollege.co.innih.gov In the context of synthesizing 2-(3-aminopropyl)aniline, a plausible strategy involves the alkylation of a protected aniline (B41778) derivative, such as 2-nitroaniline (B44862), with a suitable three-carbon electrophile.

The reaction of an amine with an alkyl halide proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. commonorganicchemistry.com A significant challenge in amine alkylation is that the primary amine product is often more nucleophilic than the starting amine (or ammonia), leading to subsequent alkylations and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nowgonggirlscollege.co.in

To control the reaction and favor monoalkylation, several strategies can be employed:

Use of a large excess of the starting amine: This statistical approach increases the probability of the alkylating agent reacting with the initial amine rather than the product.

Protecting groups: The reactivity of the aniline nitrogen can be tempered by using a protecting group. For instance, acylation of the aniline to form an amide reduces its nucleophilicity, allowing for more controlled subsequent reactions. libretexts.org

"Borrowing Hydrogen" Catalysis: Modern methods utilize transition metal catalysts (e.g., based on Ru, Mn, Pd) in a process known as "borrowing hydrogen" or "hydrogen autotransfer". researchgate.netorganic-chemistry.org In this approach, an alcohol is temporarily dehydrogenated by the catalyst to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This method avoids the use of alkyl halides and often provides high selectivity for mono-N-alkylation. researchgate.netorganic-chemistry.org

A potential synthetic route to a precursor of 2-(3-aminopropyl)aniline could involve the N-alkylation of 2-nitroaniline with a protected 3-aminopropanol derivative or a 3-halopropanenitrile. For example, the reaction of 2-nitroaniline with acrylonitrile (B1666552) can yield 3-[(2-nitrophenyl)amino]propanenitrile. sigmaaldrich.com Subsequent reduction of both the nitro and nitrile groups would then yield the target diamine.

| Alkylation Strategy | Description | Advantages | Disadvantages |

| Direct Alkylation | Reaction of an aniline with an alkyl halide. nih.gov | Simple, one-step process. | Prone to over-alkylation, low selectivity. nowgonggirlscollege.co.in |

| Reductive Amination | Reaction of an amine with a carbonyl compound followed by reduction. | Good control over the degree of alkylation. | Requires a carbonyl precursor. |

| "Borrowing Hydrogen" | Catalytic N-alkylation of amines with alcohols. researchgate.netorganic-chemistry.org | High atom economy, uses readily available alcohols, high selectivity. researchgate.net | Requires specific metal catalysts. |

| Michael Addition | Addition of an amine to an α,β-unsaturated carbonyl or nitrile (e.g., acrylonitrile). sigmaaldrich.com | Forms a C-N bond and introduces a functional handle for further transformation. | Limited to specific types of electrophiles. |

Reduction Methodologies in Aminopropyl Aniline Synthesis

Reduction reactions are critical for the synthesis of 2-(3-aminopropyl)aniline, particularly when starting from precursors containing nitro and nitrile functionalities. A common and efficient route involves the synthesis of 3-(2-nitrophenyl)propanenitrile, which can then be reduced to the target diamine. sigmaaldrich.comsigmaaldrich.com The key challenge lies in the simultaneous or selective reduction of both the aromatic nitro group and the aliphatic nitrile group.

Reduction of Aromatic Nitro Groups: The conversion of an aromatic nitro group to a primary amine is a well-established transformation with a wide variety of available reagents. wikipedia.org

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are effective. commonorganicchemistry.com Catalytic hydrogenation is often clean and high-yielding. A drawback can be its reactivity with other functional groups like alkenes, alkynes, and sometimes nitriles. commonorganicchemistry.com

Metal/Acid Reduction: Classic methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.com For instance, SnCl₂ in ethanol (B145695) is a mild reagent capable of reducing nitro groups selectively in the presence of other reducible groups. commonorganicchemistry.comreddit.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate (B1220265) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.

Sodium Dithionite (Na₂S₂O₄): This reagent is effective for reducing nitro groups, particularly in aqueous or mixed aqueous/organic solvent systems. reddit.com

Reduction of Nitriles: The reduction of a nitrile group yields a primary amine. youtube.com

Catalytic Hydrogenation: Similar to nitro group reduction, catalytic hydrogenation (e.g., with Raney nickel or Pd/C) can reduce nitriles. However, reaction conditions must be carefully controlled to avoid side reactions and to ensure compatibility with other functional groups. nih.govyoutube.com The hydrogenation of nitriles can sometimes be challenging, and acidic additives may be used to improve selectivity towards the primary amine. nih.gov

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts both aliphatic and aromatic nitriles to primary amines. commonorganicchemistry.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce nitriles on its own but can do so in the presence of catalysts like cobalt chloride (CoCl₂). youtube.com

For the synthesis of 2-(3-aminopropyl)aniline from 3-(2-nitrophenyl)propanenitrile, a reducing agent or system capable of reducing both functionalities is required. Catalytic hydrogenation under appropriate conditions or the use of a strong reducing agent like LiAlH₄ would be suitable for this one-pot conversion. Alternatively, a two-step approach could be employed, selectively reducing one group before the other if desired for a particular synthetic strategy. reddit.com

| Reducing System | Target Functionality | Common Conditions | Notes |

| H₂ / Pd/C | Nitro, Nitrile | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly effective but can also reduce C=C bonds. commonorganicchemistry.com |

| LiAlH₄ | Nitro (aliphatic), Nitrile | Anhydrous ether or THF, followed by aqueous workup | Very powerful, unselective reagent. Reduces most polar π-bonds. commonorganicchemistry.com |

| SnCl₂ / HCl | Nitro | Ethanol, reflux | A classic, mild method for selective nitro reduction. commonorganicchemistry.comreddit.com |

| Fe / NH₄Cl | Nitro | Ethanol/water, reflux | A milder, more environmentally benign alternative to Sn/HCl. |

| Na₂S₂O₄ | Nitro | Water/ethanol | Useful for substrates sensitive to hydrogenation or strong acids. reddit.com |

Hydrosilylation Reactions in Related Organosilicon-Amine Conjugates

Hydrosilylation is a powerful reaction for forming silicon-carbon bonds and is central to the synthesis of organosilicon compounds. It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). mdpi.com This methodology is particularly relevant for preparing aminopropyl-functionalized organosilanes, which are structurally related to the carbon-based aminopropyl anilines.

The reaction is most commonly catalyzed by platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. mdpi.comscirp.org The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves several key steps: mdpi.com

Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst center, forming a platinum(II) hydride-silyl complex.

Olefin Coordination: The alkene (e.g., an allylamine (B125299) derivative) coordinates to the platinum complex.

Migratory Insertion: The alkene inserts into the platinum-hydrogen bond. This step determines the regioselectivity of the addition, resulting in either the α-adduct or the β-adduct.

Reductive Elimination: The final product is released through reductive elimination, regenerating the platinum(0) catalyst.

In the context of synthesizing aminopropyl-functionalized silanes, a common precursor is allyl amine or a protected version thereof. Its hydrosilylation with a hydrosilane (R₃SiH) or a hydridosiloxane yields the corresponding 3-aminopropylsilane. researchgate.net The regioselectivity of this addition is a crucial aspect, with the β-adduct (anti-Markovnikov product) typically being the desired isomer for creating a propyl linkage. researchgate.net The choice of catalyst, solvent, and temperature can influence this selectivity. scirp.org While platinum catalysts are highly effective, research is ongoing into more sustainable and cost-effective catalysts based on other transition metals like cobalt, manganese, and iron. nih.gov

Derivatization and Functionalization Strategies for Novel Analogue Preparation

The 2-(3-aminopropyl)aniline scaffold provides multiple sites for chemical modification, including the aromatic ring, the primary aromatic amine, and the primary aliphatic amine of the propyl chain. These modifications are essential for creating libraries of novel analogues for applications such as structure-activity relationship (SAR) studies in drug discovery. nih.gov

Synthesis of Substituted Aminopropyl Aniline Derivatives for Structure-Activity Exploration

SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying the structure of 2-(3-aminopropyl)aniline, researchers can probe its interactions with biological targets.

Modifications on the Aromatic Ring: Electrophilic aromatic substitution reactions can be used to introduce a variety of substituents (e.g., halogens, alkyl, nitro groups) onto the benzene (B151609) ring. The existing amino group is a strong activating, ortho-, para-director. libretexts.org To achieve controlled monosubstitution and avoid polysubstitution, the high reactivity of the amino group often needs to be attenuated. This is typically achieved by converting the amine to an amide (e.g., an acetanilide), which is less activating but still directs ortho- and para-. libretexts.org Following the substitution reaction, the amide can be hydrolyzed back to the amine.

Modifications on the Amino Groups: The two distinct amine groups—one aromatic and one aliphatic—offer opportunities for selective functionalization due to their different basicities and nucleophilicities.

N-Acylation/N-Alkylation: The primary amines can be acylated with acid chlorides or anhydrides to form amides, or alkylated via reductive amination. researchgate.net Selective functionalization can often be achieved by exploiting the different reactivity of the two amines.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry. nih.gov

The synthesis of libraries of such analogues allows for the systematic exploration of how size, electronics, and hydrogen bonding potential at different positions on the scaffold affect its biological profile. mdpi.comnih.govnih.gov

Coupling Reactions and Schiff Base Formation Involving Aminopropyl Moieties

The primary amine groups of 2-(3-aminopropyl)aniline are nucleophilic and can participate in a variety of coupling and condensation reactions.

Schiff Base Formation: Primary amines readily react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govmdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Both the aromatic and aliphatic amines of 2-(3-aminopropyl)aniline could potentially form Schiff bases. Given the different electronic environments, selective reaction at one amine over the other may be possible under specific conditions. Schiff bases are important intermediates in organic synthesis and are widely studied as ligands in coordination chemistry, capable of forming stable complexes with various transition metals. nih.govyoutube.comresearchgate.net The resulting metal complexes often exhibit interesting catalytic or biological properties. nih.gov

Oxidative Coupling: Aromatic amines can undergo oxidative coupling reactions in the presence of an oxidizing agent (e.g., potassium dichromate, tert-butyl hydroperoxide) and sometimes a metal catalyst. These reactions can lead to the formation of azo compounds (Ar-N=N-Ar') or other dimeric and polymeric structures. The specific products depend heavily on the reaction conditions and the structure of the aniline.

Amide Coupling: The amine functionalities can be coupled with carboxylic acids to form amide bonds, a cornerstone reaction in peptide synthesis and medicinal chemistry. This is typically facilitated by coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base. researchgate.net The synthesis of amides from less reactive anilines can sometimes be challenging and may require stronger coupling agents or catalysts. researchgate.net

These derivatization reactions highlight the versatility of 2-(3-aminopropyl)aniline as a scaffold for generating diverse chemical entities with tailored properties for various scientific investigations.

Grafting Methodologies Utilizing Aminopropylsilanes onto Diverse Substrates

The functionalization of surfaces using aminopropylsilanes is a critical technique for creating tailored materials and serves as a synthetic analogue strategy. 3-Aminopropyltriethoxysilane (B1664141) (APTES) is a prominent reagent in this field, used to covalently bond a reactive aminopropyl group to various substrates. The effectiveness and nature of the resulting surface layer are highly dependent on the chosen methodology.

Research comparing different grafting procedures has shown that the reaction environment is a key determinant of the outcome. researchgate.net Two primary methods include grafting in an acid-aqueous solution and in an anhydrous solution. The anhydrous approach is often favored as it tends to produce a more stable and homogeneous monolayer of the aminopropylsilane (B1237648) on the substrate. researchgate.net The stability of the grafted layer can be subsequently evaluated at different temperatures using techniques like atomic force microscopy (AFM). researchgate.net

The versatility of this technique is demonstrated by its application to a wide range of substrates. Beyond simple silica (B1680970) surfaces, aminopropylsilane derivatives, such as N-(2-Aminoethyl)aminopropylsilane (AeAptes), have been successfully grafted onto complex structures like mesoporous silicas (e.g., MCM-41 and SBA-15). acs.org This allows for the creation of functionalized materials with high surface areas for applications like targeted adsorption.

The density of the grafted silane (B1218182) is another crucial parameter. Studies using molecular dynamics have investigated the effect of grafting density on the properties of composite materials, such as nano silica within an epoxy resin matrix. nih.gov These studies indicate that there is an optimal grafting density; a sufficient number of grafts can improve the material's thermomechanical properties by reducing nanoparticle agglomeration and enhancing interaction with the matrix. nih.gov However, excessive grafting can lead to a decrease in performance, suggesting that precise control over the grafting process is necessary to achieve the desired outcome. nih.gov

Interactive Table: Comparison of Aminopropylsilane Grafting Methodologies

| Method | Substrate Example | Key Findings | Source |

|---|---|---|---|

| Anhydrous Solution Grafting | Silica | Results in a stable, homogeneous monolayer of APTES. | researchgate.net |

| Acid-Aqueous Solution Grafting | Silica | Can be less stable compared to the anhydrous method. | researchgate.net |

| Pre-coordination Grafting | Mesoporous Silica (MCM-41) | Allows for grafting of more complex functional units (e.g., Cu2+–AeAptes complexes). | acs.org |

| Variable Density Grafting | Nano Silica | An optimal grafting density enhances thermomechanical properties of composites; excessive density is detrimental. | nih.gov |

Process Optimization and Scale-Up Methodologies in Laboratory and Industrial Contexts

Optimizing the synthesis of 2-(3-aminopropyl)aniline dihydrochloride (B599025) and its analogues is essential for achieving high efficiency, purity, and scalability, both in laboratory research and industrial production. This involves careful control over reaction parameters, adoption of modern reactor technologies, and implementation of advanced purification techniques.

Controlled Reaction Conditions and Stoichiometry for Enhanced Yield and Purity

The synthesis of aniline derivatives often involves multi-step processes where precise control over reaction conditions and the stoichiometry of reactants is paramount. The preparation of aniline hydrohalide salts, for instance, presents challenges related to the stability of the final product. Aniline hydrochloride can decompose when heated, particularly in the presence of moisture, and the free aniline is susceptible to oxidation, which can lead to a discolored product that does not dissolve clearly. google.com Therefore, maintaining controlled temperatures and potentially an inert atmosphere during the final stages of synthesis and workup is crucial for ensuring high purity. For syntheses originating from nitroaromatic precursors via catalytic hydrogenation, precise control of catalyst loading, hydrogen pressure, and temperature is necessary to ensure complete reduction of the nitro group without promoting undesirable side reactions.

Application of Continuous Flow Reactors for Efficient Production

Continuous flow chemistry has emerged as a powerful methodology for the efficient, safe, and scalable production of anilines and their derivatives. rsc.org This technology offers superior heat and mass transfer compared to traditional batch reactors, allowing for better control over reaction conditions and often leading to higher yields and purity. researchgate.net

One innovative application is the use of packed-bed reactors containing immobilized enzymes for chemoenzymatic synthesis. A nitroreductase enzyme has been successfully used in a continuous flow system to produce aniline derivatives from their corresponding nitro compounds at room temperature and pressure in aqueous buffers. nih.gov This sustainable approach can achieve high productivity and allows for the integration of continuous downstream processing, such as liquid-liquid extraction, to create a seamless reaction and workup operation. nih.gov

Interactive Table: Examples of Continuous Flow Synthesis of Aniline Derivatives

| Flow System Type | Reaction | Key Parameters | Advantages Noted | Source |

|---|---|---|---|---|

| Packed-Bed Biocatalytic Reactor | Nitro-group reduction to aniline | Immobilized nitroreductase enzyme, room temperature, aqueous buffer. | High productivity (>10 g/g enzyme), sustainable, allows for integrated continuous extraction. | nih.gov |

| Multi-step "Synthesis Machine" | Diazotization/reduction of anilines | Telescoped four-step process, in situ generation of intermediates. | Safe handling of explosive intermediates, rapid synthesis of analogues, scalable. | researchgate.netrsc.org |

| TiO₂ Coated Microchannel Reactor | Nitrobenzene reduction to aniline | UV light irradiation. | Efficient for photocatalytic reactions. | rsc.org |

Advanced Purification Techniques, Including Crystallization and Chromatographic Methods

The final purity of 2-(3-aminopropyl)aniline dihydrochloride is achieved through rigorous purification. A combination of crystallization and various chromatographic methods is typically employed to remove impurities, unreacted starting materials, and side products.

Crystallization and Distillation: Recrystallization is a fundamental technique for purifying solid compounds. For aniline derivatives, this can involve dissolving the crude product in a suitable organic solvent and inducing crystallization. google.com However, purifying primary aromatic amine hydrohalides like aniline hydrochloride requires special consideration due to their tendency to decompose upon heating. google.com A specialized method involves the vaporization, sublimation, or distillation of the amine hydrohalide in the presence of its corresponding gaseous hydrogen halide (e.g., HCl gas). google.com This atmosphere of excess hydrogen halide suppresses decomposition and prevents the oxidation of any free aniline, resulting in a pure, stable, and colorless final product upon condensation. google.com Industrial-scale purification of crude aniline often involves distillation steps, including azeotropic distillation to effectively remove water. google.com

Chromatographic Methods: Chromatography is indispensable for both the analysis and purification of aniline derivatives.

High-Performance Liquid Chromatography (HPLC): This is a preferred method for the analysis of polar and thermolabile compounds like anilines because it does not require the sample to be derivatized. thermofisher.com Reverse-phase (RP) HPLC methods using acetonitrile/water mobile phases are commonly employed. sielc.com For trace analysis, on-line solid-phase extraction (SPE) can be coupled with HPLC to automate sample pre-concentration and cleanup, enhancing sensitivity and efficiency. thermofisher.com

Gas Chromatography (GC): GC is also used for the determination of aniline derivatives, often with specific detectors. epa.gov However, anilines can exhibit erratic responses in GC systems, necessitating frequent column maintenance and recalibration. epa.gov Sample cleanup prior to GC analysis may involve techniques like Florisil column cleanup or gel permeation chromatography. epa.gov

Column Chromatography: For preparative separation in the laboratory, column chromatography using silica gel is common. A key consideration is the acidic nature of silica gel, which can cause basic compounds like anilines to streak or remain stuck on the column. This issue is often mitigated by adding a small quantity of a base, such as triethylamine (B128534), to the eluting solvent to neutralize the active sites on the silica. researchgate.net

Interactive Table: Overview of Purification Techniques for Aniline Derivatives

| Technique | Principle | Specific Application/Consideration | Source |

|---|---|---|---|

| Vaporization/Distillation | Purification by phase change. | Performed in an atmosphere of HCl gas to prevent decomposition of aniline hydrochloride. | google.com |

| Recrystallization | Differential solubility in a solvent. | Purification of sulfonic acid salts of anilines from organic solvents. | google.com |

| HPLC | Differential partitioning between stationary and mobile phases. | Analysis of polar anilines without derivatization; can be automated with on-line SPE. | thermofisher.comsielc.com |

| Gas Chromatography | Separation in the gas phase. | Requires specific detectors; anilines may show erratic responses. | epa.gov |

| Column Chromatography | Adsorption onto a solid phase (e.g., silica gel). | Requires addition of triethylamine to the eluent to prevent the basic aniline from sticking to the acidic silica. | researchgate.net |

| Adsorption | Binding to a solid adsorbent. | Beta zeolite can be used to adsorb aniline contaminants from aqueous solutions. | researchgate.net |

Spectroscopic and Chromatographic Characterization in Advanced Chemical Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a detailed view of the molecular structure by probing how the molecule interacts with electromagnetic radiation. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for characterizing the specific arrangement of atoms and functional groups within 2-(3-aminopropyl)aniline (B1222740) dihydrochloride (B599025).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 2-(3-aminopropyl)aniline, distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the aminopropyl side chain are expected. The aromatic protons would typically appear in the downfield region (δ 6.5-7.5 ppm), with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. The protons of the propyl chain would resonate in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the aromatic ring and the amine group would show characteristic chemical shifts and couplings. For instance, in related aminopropyl structures, methylene protons adjacent to a nitrogen atom appear around δ 2.6-3.1 ppm, while the central methylene group appears further upfield. nih.govresearchgate.net The presence of two hydrochloride salts would lead to the protonation of the two amino groups, resulting in broad signals for the -NH3+ protons and a downfield shift of the adjacent methylene protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. The spectrum for 2-(3-aminopropyl)aniline would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 110-150 ppm range, with carbons attached to nitrogen appearing at the lower end of this range. rsc.orgchemicalbook.com The three aliphatic carbons of the propyl chain would produce signals in the upfield region, typically between δ 20-45 ppm. The specific chemical shifts provide a fingerprint of the molecule's carbon environment.

Table 1: Expected NMR Chemical Shift Regions for 2-(3-aminopropyl)aniline

| Group | ¹H-NMR Expected Shift (ppm) | ¹³C-NMR Expected Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 110 - 130 |

| Aromatic C-N & C-C | N/A | 130 - 150 |

| Propyl -CH₂- (adjacent to ring) | ~2.6 - 2.8 | ~30 - 35 |

| Propyl -CH₂- (central) | ~1.7 - 2.0 | ~25 - 30 |

| Propyl -CH₂- (adjacent to NH₂) | ~2.9 - 3.1 | ~35 - 40 |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For 2-(3-aminopropyl)aniline dihydrochloride, the FTIR spectrum would display characteristic absorption bands confirming its key structural features. The presence of the primary and secondary amine hydrochlorides would be indicated by broad N-H stretching vibrations in the 2400-3200 cm⁻¹ region. The aromatic ring is identified by C-H stretching bands just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The aliphatic propyl chain would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (B1175870) (-NH₃⁺) | N-H Stretch (broad) | 2400 - 3200 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Advanced Chromatographic and Mass Spectrometric Methods for Purity and Identity Confirmation

While spectroscopy helps elucidate the structure, chromatography and mass spectrometry are crucial for assessing the purity of the compound and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC) is the standard method for separating components of a mixture, allowing for the quantification of the main compound and the detection of impurities. A reverse-phase HPLC method is commonly employed for analyzing polar compounds like aromatic amines.

For purity analysis of this compound, a C18 column is a suitable choice. cmes.org The separation would likely be achieved using an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. cmes.org Detection is typically performed using a UV detector, set at a wavelength where the aniline chromophore exhibits strong absorbance, such as around 254 nm or 280 nm. cmes.orggoogle.com This method allows for the separation of the target compound from potential starting materials, by-products, or degradation products, with purity typically expressed as a percentage of the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the identity of a compound and for characterizing impurities, even at trace levels. jchps.comnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. For 2-(3-aminopropyl)aniline (free base molecular weight: 150.22 g/mol ), electrospray ionization (ESI) in positive ion mode would be used. The resulting mass spectrum would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z value of approximately 151.2. The high accuracy of modern mass spectrometers allows for the validation of the elemental composition. Furthermore, LC-MS is highly effective for impurity profiling. It can detect and tentatively identify impurities by their molecular weight, which is critical for understanding the reaction and purification process. nih.govnih.gov

Surface-Sensitive Analytical Techniques for Modified Materials

Compounds containing aminopropyl groups, such as 2-(3-aminopropyl)aniline, can be used to chemically modify the surfaces of materials like silica (B1680970) or polymers to introduce new functionalities. nih.govresearchgate.net For instance, the aminopropyl group can be used to anchor the molecule to a substrate, exposing the reactive aniline group on the surface.

Once a material is modified, surface-sensitive analytical techniques are employed to confirm the successful functionalization. FTIR spectroscopy is frequently used to verify the presence of the desired functional groups on the surface. researchgate.netresearchgate.net For example, after modifying a silica surface, the appearance of bands corresponding to the aromatic ring and C-H stretches from the aminopropylaniline moiety would confirm its covalent attachment. These techniques are essential for characterizing the new surface chemistry and ensuring the material is suitable for its intended application, such as in specialized chromatography, catalysis, or sensor development.

Electrochemical and Optical Characterization Methods

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the interfacial properties of modified electrodes. mdpi.comnih.gov When a conductive or semiconductive surface is functionalized with this compound, EIS can provide detailed information about the charge transfer resistance, capacitance, and diffusion characteristics at the electrode-electrolyte interface.

The functionalization of an electrode with this molecule would be expected to alter the impedance spectrum, which is typically represented as a Nyquist plot. In many cases, the modification of an electrode surface with an organic layer increases the charge transfer resistance (Rct), which is observed as an increase in the diameter of the semicircle in the Nyquist plot. researchgate.netresearchgate.net This is because the organic layer can act as a barrier to the electron transfer of a redox probe, such as [Fe(CN)6]3-/4-, to the electrode surface.

Furthermore, if the 2-(3-aminopropyl)aniline is electropolymerized on the electrode surface to form a polyaniline-like derivative, EIS can be used to study the different oxidation states of the polymer. lookchemmall.comtandfonline.com Polyaniline films exhibit distinct impedance behaviors in their insulating (leucoemeraldine and pernigraniline) and conducting (emeraldine) states. researchgate.netmdpi.com For a film derived from 2-(3-aminopropyl)aniline, the presence of the flexible aminopropyl side chains could influence the film's morphology, ion permeability, and, consequently, its impedance characteristics. The analysis of EIS data often involves fitting the experimental data to an equivalent electrical circuit model, such as the Randles circuit, to quantify the different electrochemical parameters. nih.gov

Interactive Data Table: Hypothetical EIS Parameters for an Electrode Before and After Functionalization

| Parameter | Bare Electrode | Functionalized Electrode | Expected Change |

| Rs (Solution Resistance) | Low | Low | Should remain relatively constant as it is a property of the bulk electrolyte. |

| Rct (Charge Transfer Resistance) | Low to Moderate | High | Increases due to the insulating nature of the molecular layer. |

| Cdl (Double-Layer Capacitance) | Moderate | Low | Decreases as the organic layer displaces solvent molecules at the interface. |

| Zw (Warburg Impedance) | May be present | May be altered | Changes in diffusion characteristics of the redox probe to the electrode surface. |

When 2-(3-aminopropyl)aniline is incorporated into a conjugated polymer system, for instance, through electropolymerization or copolymerization with other monomers, the resulting material is expected to exhibit interesting optical properties. acs.orgmdpi.com

UV-Visible Spectrophotometry: This technique is used to study the electronic transitions within the conjugated system. Polyaniline and its derivatives typically show characteristic absorption bands that correspond to different electronic transitions and oxidation states. nih.gov

A band around 320-360 nm is often attributed to the π-π* transition of the benzenoid rings.

Another band in the visible region, around 420-440 nm, can be assigned to the polaron-π* transition.

In the doped, conducting emeraldine (B8112657) salt form, a broad absorption band extending into the near-infrared (NIR) region (>700 nm) is characteristic of the π-polaron transition. semanticscholar.orgresearchgate.net

The incorporation of the 2-(3-aminopropyl)aniline moiety could potentially influence the position and intensity of these absorption bands due to electronic and steric effects of the aminopropyl substituent.

Photoluminescence (PL) Spectroscopy: While the emeraldine salt form of polyaniline is generally known to have its fluorescence quenched, other forms and derivatives can be luminescent. researchgate.net The photoluminescence spectra of conjugated polymers containing aniline derivatives can provide insights into the electronic structure and the extent of conjugation. The emission wavelength is dependent on the energy gap of the material. For copolymers, the emission spectra can be tuned by varying the monomer composition. researchgate.net A conjugated polymer derived from 2-(3-aminopropyl)aniline might exhibit fluorescence, and the aminopropyl groups could potentially be used for further functionalization to modulate the PL properties or for sensing applications. mdpi.com

Interactive Data Table: Expected Optical Properties of a Conjugated Polymer Derived from 2-(3-aminopropyl)aniline

| Technique | Expected Observation | Influencing Factors |

| UV-Vis | Multiple absorption bands in the UV and visible regions, characteristic of polyaniline-like structures (e.g., π-π* transitions, polaron bands). The exact peak positions would depend on the oxidation and protonation state of the polymer. | Solvent, pH, doping level, polymer chain conformation. |

| Photoluminescence | Potential for fluorescence emission, with the emission wavelength depending on the effective conjugation length and the nature of the polymer backbone. Quenching of fluorescence may occur in the highly conductive state. The primary amine could be a site for PL modulation. | Polymer structure, presence of defects, aggregation state, and interaction with the environment (e.g., solvent, ions). |

Theoretical and Computational Investigations of 2 3 Aminopropyl Aniline Dihydrochloride Systems

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, yielding information about its electronic distribution and energetic properties. These methods are fundamental to understanding the intrinsic characteristics of a molecule like 2-(3-aminopropyl)aniline (B1222740) dihydrochloride (B599025).

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. scispace.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 2-(3-aminopropyl)aniline and its dihydrochloride salt, DFT calculations can be used to determine a variety of molecular properties.

Researchers have successfully used DFT methods, such as B3LYP with a 6-31G** basis set, to optimize the geometries of aniline (B41778) derivatives and characterize them as minima or transition states on the potential energy surface. scispace.com Such calculations for 2-(3-aminopropyl)aniline would reveal key structural parameters. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nanobioletters.com

A hypothetical set of molecular properties for 2-(3-aminopropyl)aniline that could be obtained from DFT calculations is presented in the table below.

| Molecular Property | Description | Hypothetical Value |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Bond lengths, bond angles, and dihedral angles would be determined. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | e.g., -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | e.g., -0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | e.g., 4.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | e.g., 2.1 Debye |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms in the molecule. | Provides insight into charge distribution and reactive sites. |

These are hypothetical values for illustrative purposes.

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic profile of a molecule. researchgate.net For 2-(3-aminopropyl)aniline, which has two amino groups, there will be two corresponding pKa values. Computational methods can predict these values by calculating the free energy change of the deprotonation reaction. nih.gov

Various computational approaches exist for pKa prediction, ranging from empirical methods to quantum mechanical calculations. nih.gov Methods combining DFT (like B3LYP) with a continuum solvent model, such as the Poisson-Boltzmann model, have been shown to provide accurate pKa predictions for aliphatic amines and related compounds, often with a mean absolute error of less than 0.5 pKa units. nih.gov For accurate predictions, especially for molecules with the potential for intramolecular hydrogen bonding, geometry optimization in a simulated solution phase is often essential. nih.gov

Recent advancements also include the use of neural network potentials, which can rapidly calculate pKa values for small molecules by leveraging thermodynamic cycles. rsc.orgstrath.ac.uk While these methods are computationally less expensive than high-level DFT calculations, their accuracy depends on the availability of appropriate training data. rsc.orgstrath.ac.uk For aminopropyl anilines, a combination of quantum mechanics and machine learning could be employed to accurately predict the pKa values of the anilinic and propylamino groups. researchgate.net

Molecular Modeling and Simulation for Intermolecular Interactions

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study how molecules interact with each other and with their environment.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. uomisan.edu.iq This method is a cornerstone of computer-aided drug discovery. nanobioletters.com For a molecule like 2-(3-aminopropyl)aniline, docking simulations could be used to explore its potential as a ligand for various biological targets. Aniline derivatives are known to be part of molecules with a wide range of biological activities. nih.govresearchgate.net

The docking process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score or binding energy. nih.gov The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies on aniline derivatives have been used to investigate their potential as antibacterial agents by predicting their interactions with microbial proteins. nanobioletters.com

A hypothetical docking simulation of 2-(3-aminopropyl)aniline with a target protein might yield the following results:

| Parameter | Description | Hypothetical Result |

| Binding Energy | The estimated free energy of binding between the ligand and the protein. | -7.5 kcal/mol |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and protein residues. | e.g., H-bond between the propylamino group and an aspartate residue. |

| Interacting Residues | The amino acid residues in the binding pocket that interact with the ligand. | e.g., ASP120, TYR85, PHE260 |

| Predicted Conformation | The lowest energy pose of the ligand within the binding site. | Visualized to understand the binding mode. |

These are hypothetical values for illustrative purposes.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemistry, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying adsorption phenomena, where molecules from a fluid phase accumulate on a surface. helsinki.fi

Studies on the adsorption of aniline on various surfaces, such as ice, have been conducted using GCMC simulations. helsinki.fi These simulations can provide an adsorption isotherm, which describes the amount of adsorbed substance on a surface as a function of its pressure or concentration at a constant temperature. helsinki.fi The simulations also offer insights into the orientation of the adsorbed molecules and the nature of their interactions with the surface, such as the formation of hydrogen bonds. helsinki.fi For example, GCMC simulations of aniline adsorption on an ice surface revealed that at low coverage, aniline molecules tend to lie parallel to the surface, forming two N-H•••O hydrogen bonds. helsinki.fi The adsorption energy calculated from these simulations showed good agreement with quantum chemistry calculations, confirming the reliability of the method. helsinki.fi

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like 2-(3-aminopropyl)aniline, which has a rotatable propyl chain, a multitude of conformations are possible. Understanding the relative energies of these conformers is crucial, as the biological activity and physical properties of the molecule can depend on its preferred conformation.

Computational methods, including both semiempirical and ab initio calculations, can be used to explore the potential energy surface of the molecule. colostate.edu This allows for the identification of stable conformers (local minima on the energy landscape) and the energy barriers for interconversion between them. For substituted anilines, studies have shown that interactions between the amino group and substituents can lead to the existence of multiple stable conformers. colostate.edu In the case of 2-(3-aminopropyl)aniline, intramolecular hydrogen bonding between the two amino groups is possible, which would significantly influence its conformational preferences. The energetic landscape would map out the energy of the molecule as a function of its key dihedral angles, providing a comprehensive picture of its conformational flexibility.

Applications of 2 3 Aminopropyl Aniline Dihydrochloride in Specialized Chemical Fields

Role in Catalytic Systems Development

The presence of two distinct amine functionalities allows 2-(3-aminopropyl)aniline (B1222740) to be a valuable precursor in both heterogeneous and homogeneous catalysis, serving as a linker for catalyst immobilization or as a fundamental component of catalyst structure.

Functionalization of Mesoporous Materials and Nanoparticles for Heterogeneous Catalysis

The primary amino group of 2-(3-aminopropyl)aniline provides a reactive handle for covalently grafting the molecule onto the surface of solid supports, such as mesoporous silica (B1680970) and various nanoparticles. This functionalization is a key step in the creation of heterogeneous catalysts. While direct studies on 2-(3-aminopropyl)aniline are not abundant, the principle is well-established with similar aminopropyl-containing molecules like 3-aminopropyltriethoxysilane (B1664141) (APTES).

The general strategy involves the reaction of the aminopropyl group with a suitable functional group on the support surface. For instance, the amine can be anchored to silica or metal oxide nanoparticles. nih.gov Once immobilized, the aromatic aniline (B41778) moiety can be further modified or can itself act as a binding site for catalytically active metal species. For example, palladium nanoparticles (Pd NPs) have been successfully supported on amine-functionalized materials, creating highly efficient and reusable catalysts for various chemical transformations. nih.govmdpi.com The amine groups on the support surface can play a crucial role in stabilizing the metal nanoparticles and enhancing their catalytic activity. mdpi.commdpi.com

Table 1: Examples of Amine-Functionalized Supports for Heterogeneous Catalysis

| Support Material | Functionalizing Agent | Metal Nanoparticle | Catalytic Application | Reference |

|---|---|---|---|---|

| Siliceous Mesocellular Foam | 3-Aminopropyltriethoxysilane (APTES) | Palladium (Pd) | Suzuki cross-couplings, hydrogenation | nih.gov |

| Graphene Oxide | Aminopropyl groups | Palladium (Pd) | Suzuki and Carbonylative Suzuki–Miyaura couplings | nih.gov |

| Halloysite Nanotubes | 3-Aminopropyltriethoxysilane (APTES) | Palladium (Pd), Gold (Au), Silver (Ag) | Dehydrogenation of formic acid | mdpi.com |

| Ferrite Nanospheres | Amino groups | Palladium (Pd) | Hydrogenation of 2,4-dinitrotoluene | mdpi.com |

| Magnetic Nanoparticles | L-proline (via aminopropyl linkage) | - | Synthesis of 2,4,6-triarylpyridines | nih.gov |

The aniline nitrogen in the immobilized 2-(3-aminopropyl)aniline can coordinate with metal ions, providing a robust anchor for single-site catalysts or for the nucleation and growth of metal nanoparticles. This approach allows for the design of catalysts with well-defined active sites, leading to improved selectivity and activity. The bifunctional nature of the linker can also influence the electronic properties of the catalytic metal center, further tuning its reactivity.

Aminopropyl Anilines as Ligands or Precursors for Homogeneous Catalysts

In the realm of homogeneous catalysis, aniline derivatives are fundamental building blocks for a wide array of ligands that can coordinate to transition metals. The 2-(3-aminopropyl)aniline molecule can be envisioned as a precursor to multidentate ligands. The two nitrogen atoms can act as a bidentate chelating ligand, or the molecule can be further elaborated to create more complex ligand architectures.

For instance, the reaction of the primary aliphatic amine or the aromatic amine with other molecules can lead to the formation of Schiff base, amide, or phosphine-containing ligands. These ligands can then be complexed with metals like ruthenium, palladium, or copper to generate catalysts for various organic transformations, including C-H activation, cross-coupling reactions, and polymerization. researchgate.netresearchgate.netuva.nl

Research has shown that ruthenium complexes with aniline-based ligands can exhibit catalytic activity in processes like ring-opening metathesis polymerization (ROMP) and atom-transfer radical polymerization (ATRP). researchgate.net Similarly, palladium catalysts bearing specialized ligands derived from anilines have been developed for highly selective C-H olefination reactions, which are crucial for the synthesis of complex organic molecules. uva.nl The steric and electronic properties of the aniline precursor directly influence the performance of the resulting catalyst.

Contributions to Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular components. The distinct structural features of 2-(3-aminopropyl)aniline make it an interesting candidate for the design of self-assembling systems.

Design and Self-Assembly of Supramolecular Gels

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. researchgate.netnih.gov This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

While there is no specific literature detailing the use of 2-(3-aminopropyl)aniline dihydrochloride (B599025) as a gelator, its molecular structure possesses the necessary features. The presence of both a flexible alkyl chain and a rigid aromatic ring, along with multiple hydrogen bond donors (the two amine groups), suggests its potential to act as a gelator. researchgate.netmdpi.com The self-assembly process could involve the formation of fibrous structures through intermolecular hydrogen bonding between the amine groups and π-π stacking of the aniline rings. The dihydrochloride form would likely influence the gelation properties by altering the solubility and the hydrogen bonding network. The design of LMWGs often involves a balance between solubility and insolubility, and the salt form could provide a handle to control this balance.

Exploration of Host-Guest Interactions with Macrocyclic Receptors (e.g., Cucurbiturils, Cyclodextrins)

Macrocyclic hosts like cucurbiturils (CBs) and cyclodextrins (CDs) are known to encapsulate guest molecules within their cavities, forming stable host-guest complexes. nih.govnih.govmdpi.comrsc.org This encapsulation can alter the physical and chemical properties of the guest molecule and is the basis for applications in drug delivery, sensing, and catalysis.

The structure of 2-(3-aminopropyl)aniline makes it an ideal candidate for recognition by these macrocycles. The protonated aminopropyl chain can interact favorably with the electron-rich portals of cucurbiturils, while the aromatic aniline ring can be encapsulated within the hydrophobic cavity. Studies on similar aminopropyl-containing molecules have demonstrated strong binding to cucurbit[n]urils. nih.govmdpi.comnih.gov For example, research on the host-guest interactions of acetanilides with aminopropyl units and cucurbiturils has shown the formation of stable 1:1 complexes with binding constants in the range of 10⁵–10⁶ M⁻¹. nih.gov The hydrophobic alkyl chains were found to be accommodated inside the host cavity.

Similarly, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate the aromatic part of 2-(3-aminopropyl)aniline. nih.govmdpi.com The formation of such inclusion complexes can enhance the solubility and stability of the aniline derivative. The binding affinity would depend on the size of the cyclodextrin (B1172386) cavity (α-, β-, or γ-CD) and the complementarity with the guest molecule.

Table 2: Potential Host-Guest Interactions of 2-(3-Aminopropyl)aniline

| Macrocyclic Host | Potential Binding Site on Guest | Driving Interactions | Potential Applications |

|---|---|---|---|

| Cucurbit[n]urils (e.g., CB nih.gov, CB mdpi.com) | Phenyl ring and/or aminopropyl chain | Ion-dipole, hydrophobic interactions, hydrogen bonding | Controlled release, sensing, catalysis |

Development of Ligand Systems and Coordination Chemistry

The ability of 2-(3-aminopropyl)aniline to act as a ligand for metal ions is central to its role in coordination chemistry. The two nitrogen atoms can coordinate to a single metal center to form a six-membered chelate ring, which is a stable arrangement. Alternatively, the molecule can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers.

The synthesis of new ligands from 2-(3-aminopropyl)aniline can be achieved through standard organic reactions. For example, reaction of the primary aliphatic amine with aldehydes or ketones can yield Schiff base ligands. Amide-based ligands can be prepared by reacting the amine groups with acyl chlorides or carboxylic acids. These new, often multidentate, ligands can then be used to synthesize a wide range of metal complexes with tailored properties. researchgate.netnih.gov The coordination chemistry of anilines and their derivatives with various metal ions, including those of manganese, iron, cobalt, nickel, copper, zinc, and cadmium, has been extensively studied. rsc.org The resulting complexes can have interesting magnetic, electronic, and catalytic properties.

Aminopropyl Aniline Derivatives as Chelating Agents for Metal Complexes

Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate complex. sigmaaldrich.com A molecule must possess at least two functional groups capable of donating a pair of electrons, such as amino (-NH2) or carboxyl (-COO⁻) groups, positioned to facilitate ring formation with the metal. sigmaaldrich.com Aminopropyl aniline derivatives fit this structural motif. The presence of two separate amine groups—the aniline nitrogen and the terminal nitrogen of the aminopropyl chain—allows the molecule to act as a bidentate ligand, binding to a metal center through two coordination sites.

The formation of stable complexes with transition metals is a known characteristic of ligands containing amine functionalities. nih.gov While specific research on 2-(3-aminopropyl)aniline dihydrochloride as a chelating agent is not extensively detailed in the provided literature, the fundamental principles of coordination chemistry support its potential. The synthesis of metallic antitumor drugs with heterocyclic amine ligands highlights the importance of amine-metal interactions in creating functional complexes. nih.gov The ability of such compounds to form stable, often inert, complexes is crucial for their application in areas like catalysis, materials science, and biomedical research.

Design of Novel Ligands for Specific Molecular Targets

The structural framework of aminopropyl aniline serves as a valuable scaffold for designing ligands aimed at specific biological targets. Researchers have successfully synthesized and evaluated various 2-substituted aniline derivatives as potent inhibitors for therapeutic applications. nih.gov

A notable study focused on creating dual inhibitors for Mer and c-Met kinases, which are often overexpressed in various tumors. nih.gov In this research, a series of 2-substituted aniline pyrimidine (B1678525) derivatives were developed. One standout candidate, compound 18c , demonstrated significant inhibitory activity against both kinases and showed promising anti-proliferative effects on several cancer cell lines. nih.gov The design of such molecules leverages the aniline core as a key building block for interaction with the target proteins.

Similarly, 2-aminopropyl benzopyran derivatives have been synthesized and evaluated as potential agents against triple-negative breast cancer, demonstrating that modifications on the aminopropyl aniline theme can lead to compounds with targeted cytotoxic activity. nih.gov The synthesis of Schiff bases from aniline derivatives is another established method for creating compounds with a wide range of biological activities, including antibacterial and antifungal properties. internationaljournalcorner.com

Table 1: Inhibitory Activity of Compound 18c

This table summarizes the in-vitro kinase inhibitory activity of a 2-substituted aniline pyrimidine derivative designed for specific molecular targets.

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| 18c | Mer | 18.5 ± 2.3 | nih.gov |

Utility in Advanced Materials Science and Polymer Chemistry

The dual functionality of aminopropyl aniline derivatives is particularly useful in materials science, where they can be used to modify surfaces or be integrated into polymer backbones to impart specific properties.

Functionalization of Biomass and Inorganic Matrices for Adsorption and Other Applications

The aminopropyl group is instrumental in the functionalization of various substrates to create advanced adsorbent materials. A key example is the use of 3-Aminopropyl-triethoxysilane (APTES) to modify the surface of tannin-rich grape biomass. nih.govnih.gov This process grafts amino-functional groups onto the biomass surface, significantly enhancing its physicochemical properties and its ability to adsorb pollutants like dyes from wastewater. nih.govnih.gov

The functionalized biomass exhibited a high maximum adsorption capacity for Methyl Orange (MO) dye. nih.govnih.gov The primary mechanism for this enhanced adsorption is attributed to electrostatic interactions between the protonated amine groups on the surface and the anionic dye molecules. nih.govnih.gov This approach transforms low-value biomass residue into a high-performance adsorbent, demonstrating a sustainable route to pollution control. nih.govnih.gov

Table 2: Adsorption Performance of APTES-Functionalized Biomass

This table shows the performance of a biomass matrix functionalized with aminopropyl groups for the removal of a specific dye.

| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity (Qₘₐₓ) | Source |

|---|

Integration into Polymer and Copolymer Architectures for Modified Material Properties

Aniline and its derivatives are fundamental monomers in the field of conducting polymers. rroij.com Integrating derivatives like 2-(3-aminopropyl)aniline into polymer chains, either as a primary monomer or as a comonomer, allows for the precise tuning of the final material's properties. The synthesis of new polyaniline (PANI) derivatives by modifying the aniline monomer can alter characteristics such as solubility and morphology. rsc.orgresearchgate.net For instance, polymers based on ortho-substituted anilines have been shown to be soluble in common organic solvents and exhibit high sensitivity to moisture and ammonia, making them suitable for chemical sensor applications. rsc.orgresearchgate.net

Copolymerization is a powerful strategy to enhance properties like processability, which is often a limitation for PANI. rroij.com The copolymerization of 2-methyl aniline with aniline, for example, increases the solubility of the resulting polymer, although it may lead to a decrease in electrical conductivity. rroij.com Similarly, copolymers of aniline and 3-aminophenol (B1664112) have been developed to achieve improved solubility through the introduction of hydroxyl groups. researchgate.net The use of N-(3-Aminopropyl)methacrylamide hydrochloride as a monomer further illustrates the versatility of the aminopropyl group in creating functional polymers and hydrogels for applications in drug delivery and bioconjugation. polysciences.com

Table 3: Property Modification via Copolymerization of Aniline Derivatives

This table summarizes how copolymerizing aniline with its derivatives can alter the properties of the resulting polymer.

| Copolymer System | Monomers | Modified Property | Outcome | Source |

|---|---|---|---|---|

| Poly(aniline-co-2-methyl aniline) | Aniline, 2-Methyl Aniline | Solubility | Increased | rroij.com |

| Conductivity | Decreased | rroij.com |

Applications as Chemical Intermediates and Building Blocks

Beyond its direct use, this compound is a crucial building block for the synthesis of more complex molecules.

Synthesis of Specialty Organic Compounds (e.g., dyes, pigments)

Aniline is a high-volume chemical that serves as a foundational intermediate in many industrial sectors, most notably in the production of dyes and coloring agents. nih.gov The chemical reactivity of the aniline core allows it to be a precursor in the manufacturing of a vast array of organic compounds. While the direct synthesis of dyes from 2-(3-aminopropyl)aniline is not specified, its structural relationship to aniline places it within the class of compounds used for such applications. The presence of the additional aminopropyl group offers a reactive handle for further chemical modification, potentially leading to specialty dyes with unique properties or improved fixation to substrates. The role of aniline derivatives is not only in the synthesis of dyes but also in related applications, such as the development of materials designed to capture and remove dyes from industrial effluents. nih.govnih.gov

Precursor in the Construction of Diverse Organic Compound Libraries

The generation of chemical libraries, a cornerstone of modern drug discovery and materials science, relies on the systematic and efficient synthesis of a large number of structurally related compounds. nih.govrsquarel.orgopenaccessjournals.com Bifunctional and trifunctional building blocks are highly valuable in this context as they allow for the introduction of molecular diversity in a controlled and stepwise manner. nih.govlifechemicals.com this compound is an exemplary scaffold for such purposes due to the differential reactivity of its two amine functionalities.

The aromatic amine attached directly to the benzene (B151609) ring is significantly less basic and nucleophilic than the primary amine at the terminus of the propyl chain. This difference in reactivity can be exploited to achieve selective functionalization. For instance, the more nucleophilic aliphatic amine can undergo reactions such as acylation, alkylation, or reductive amination under conditions that leave the aromatic amine untouched. Subsequently, the aromatic amine can be modified through reactions like diazotization followed by coupling, or amide bond formation under more forcing conditions. This orthogonal reactivity is a key advantage in combinatorial chemistry, enabling the generation of large and diverse compound libraries from a single, readily available precursor. pharmaceutical-technology.comenamine.net

The general strategy involves a series of parallel or split-and-mix synthesis steps where a common core, in this case, 2-(3-aminopropyl)aniline, is reacted with a variety of reagents to generate a library of related products. crsubscription.comajrconline.org

Table 1: Potential for Diversity Generation using 2-(3-Aminopropyl)aniline as a Scaffold

| Functional Group | Potential Reaction Type | Example Reagent Class | Resulting Functionality |

| Aliphatic Amine | Acylation | Acid Chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | |

| Reductive Amination | Aldehydes, Ketones | Secondary Amines | |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | |

| Aromatic Amine | Amide Coupling | Carboxylic Acids (with coupling agents) | Anilides |

| Diazotization/Coupling | NaNO₂, then a coupling partner | Azo compounds | |

| Buchwald-Hartwig Amination | Aryl Halides | Diaryl/Alkylaryl Amines | |

| Schiff Base Formation | Aldehydes | Imines |

This table illustrates the potential synthetic pathways to generate diverse compound libraries starting from 2-(3-aminopropyl)aniline. The differential reactivity of the amine groups allows for a wide array of chemical transformations.

The resulting libraries of compounds, possessing a common 2-aminophenylpropyl core but varying peripheral functionalities, can then be screened for biological activity against a range of therapeutic targets, such as G-protein coupled receptors, kinases, or proteases. researchgate.net This approach significantly accelerates the hit-identification and lead-optimization phases of drug discovery. openaccessjournals.com

Role as a Reference Standard in Analytical Method Development

In analytical chemistry, reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of a substance. usp.orglgcstandards.com They are critical for the validation of analytical methods, ensuring their accuracy, precision, and reproducibility. While there is limited specific documentation on this compound being officially used as a reference standard, its properties make it a suitable candidate for such applications, particularly in quality control and impurity profiling.

For any synthetic process that utilizes 2-(3-aminopropyl)aniline as a starting material, it is crucial to control for the presence of unreacted starting material or related impurities in the final product. veeprho.com In such cases, a well-characterized, high-purity sample of this compound would serve as a reference standard. Its dihydrochloride salt form provides enhanced stability and solubility in aqueous and polar organic solvents, which is advantageous for preparing standard solutions for chromatographic analysis. sigmaaldrich.com

Furthermore, the synthesis of 2-(3-aminopropyl)aniline can potentially yield positional isomers, such as 3-(3-aminopropyl)aniline (B1288760) or 4-(3-aminopropyl)aniline. The development of analytical methods, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to separate and quantify these isomers would necessitate the use of pure samples of each isomer as reference standards. chromforum.orggoogle.com This is essential for ensuring the isomeric purity of the starting material and any subsequent products.

Table 2: Application of a Reference Standard in Analytical Method Validation

| Analytical Technique | Validation Parameter | Role of this compound Standard |

| HPLC, GC | Specificity/Selectivity | To confirm the method's ability to resolve the analyte from its potential impurities and isomers. |

| Linearity and Range | To establish a calibration curve by plotting the instrument response against known concentrations of the standard. | |

| Accuracy/Recovery | To determine the closeness of the measured value to the true value by analyzing samples spiked with a known amount of the standard. | |

| Precision (Repeatability and Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of a homogeneous sample under prescribed conditions. | |

| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. |

This table outlines the crucial role a reference standard like this compound would play in the validation of various analytical methods according to established guidelines.

Mechanistic Studies and Structure Activity Relationships in Aminopropyl Aniline Derivatives

Elucidation of Reaction Mechanisms Involving the Aminopropyl Aniline (B41778) Moiety

The 2-(3-aminopropyl)aniline (B1222740) moiety possesses two reactive centers: the aromatic aniline ring and the aliphatic primary amine at the terminus of the propyl side chain. The reaction mechanisms involving this structure are diverse, reflecting the distinct chemical nature of these two functional groups.

The aniline portion of the molecule is highly susceptible to electrophilic aromatic substitution reactions due to the strong activating, ortho-, para-directing nature of the amino group (-NH2). allen.inlibretexts.org The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, increasing its electron density and making it more nucleophilic. chemistrysteps.com Consequently, reactions like halogenation (e.g., bromination) can proceed rapidly, often without the need for a Lewis acid catalyst, to yield polysubstituted products. allen.inlibretexts.orgchemistrysteps.com For instance, the reaction of aniline with bromine water readily forms 2,4,6-tribromoaniline. allen.in To achieve selective monosubstitution at the para-position and prevent over-reaction, the reactivity of the amino group is often tempered by converting it into an amide (e.g., acetanilide) before carrying out the substitution. libretexts.orgchemistrysteps.com The amide is still an ortho-, para-director but is less activating. chemistrysteps.com

The primary aliphatic amine on the propyl side chain undergoes typical reactions of alkylamines. It is nucleophilic and can participate in SN2 reactions with alkyl halides, leading to N-alkylation. libretexts.org This can proceed from the primary amine to secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org Furthermore, the amine can react with acid chlorides or anhydrides in acylation reactions to form amides. libretexts.org

In acidic media, as with the dihydrochloride (B599025) salt, the amino groups are protonated to form ammonium ions (-NH3+). This protonation deactivates the aromatic ring toward electrophilic substitution. The -NH3+ group becomes a meta-directing deactivator, which can be exploited for specific synthetic outcomes. chemistrysteps.com The electrochemical oxidation of aniline derivatives often proceeds via the lone pair of electrons on the nitrogen atom, leading to various oxidized species and potential polymerization. mdpi.comresearchgate.net Mechanistic studies on related systems show that such oxidations can lead to the formation of intermediates like iminiums, which can then undergo further reactions such as hydrolysis. researchgate.net

Structure-Reactivity Relationships in Synthetic Transformations and Functionalization Reactions

The unique structure of 2-(3-aminopropyl)aniline, featuring a flexible propyl chain separating two amino groups on an aromatic scaffold, dictates its reactivity in various transformations. The interplay between the aromatic and aliphatic amino groups, along with their relative positioning, is crucial for its behavior in functionalization and polymerization reactions.

In synthetic transformations, the differential reactivity of the two amino groups can be exploited. The aromatic amine is generally less basic than the aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene ring. chemistrysteps.com This difference allows for selective reactions under controlled pH conditions. For instance, selective acylation or alkylation of the more nucleophilic aliphatic amine might be possible while the aromatic amine remains unreacted or protected.

The presence of an ortho-substituent (the aminopropyl group) influences the reactivity of the aniline ring. This "ortho effect" can sterically hinder the approach of reactants to the adjacent positions on the ring and to the aromatic amino group itself. wikipedia.orgdoubtnut.com This steric hindrance can affect the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.org

The bifunctional nature of the molecule makes it a valuable monomer for polymerization. Chemical oxidative polymerization of aniline derivatives is a common method to produce conductive polymers like polyaniline (PANI). nih.gov The presence of the aminopropyl side chain can influence the properties of the resulting polymer. It can affect the polymer's morphology, solubility in organic solvents, and electronic properties. nih.govrsc.org The substituent's electronic and steric effects play a significant role in the characteristics of the final polymer. rsc.org

Functionalization of surfaces can also be achieved using molecules with this structure. For example, amino-silanes like (3-aminopropyl)triethoxysilane are used to introduce amino groups onto oxide surfaces. nih.gov The aminopropyl aniline moiety offers a similar potential for surface modification, introducing both aromatic and amino functionalities.

| Structural Feature | Influence on Reactivity | Example Transformation |

|---|---|---|

| Aromatic Amino Group | Activates ring for electrophilic substitution; ortho-, para-directing. allen.in | Halogenation, Nitration |

| Aliphatic Amino Group | More nucleophilic and basic than the aromatic amine. chemistrysteps.com | Alkylation, Acylation |

| Ortho-Positioning | Steric hindrance (ortho effect) can influence regioselectivity and basicity. wikipedia.org | Electrophilic Aromatic Substitution |

| Flexible Propyl Chain | Provides conformational flexibility, impacting polymer structure and intermolecular interactions. | Polymerization |